molecular formula C9H6BrNO2 B1283764 3-Bromo-1H-indole-6-carboxylic acid CAS No. 219508-19-7

3-Bromo-1H-indole-6-carboxylic acid

Cat. No. B1283764
CAS RN: 219508-19-7
M. Wt: 240.05 g/mol
InChI Key: XZNVEIYDUGPMCS-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-6-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of biologically active molecules. The indole core is a common scaffold in many natural products and pharmaceuticals. The bromine and carboxylic acid functional groups present in this compound suggest its potential utility in synthetic chemistry as an intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through regioselective bromination reactions. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively, which can be further processed to obtain the parent dibromoindole compound . Similarly, a concise and regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves a trifluoroacetylated indole driven hydrolysis . These methods highlight the strategic development of synthetic routes to access various bromoindole carboxylic acids, which could be adapted to synthesize this compound.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by various spectroscopic techniques. For example, the formation of regioselective bromoindole products has been confirmed by ^1H NMR data . The crystal structure of indole-3-carboxylic acid, a related compound, shows the presence of hydrogen-bonded cyclic carboxylic acid dimers and peripheral intermolecular hydrogen bonds, which could be indicative of the structural properties of this compound as well .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The carboxylic acid moiety, in particular, can catalyze three-component aza-Friedel-Crafts reactions in water, leading to the synthesis of various 3-substituted indoles . Additionally, the presence of a bromine atom on the indole ring can facilitate further functionalization through nucleophilic substitution reactions, as demonstrated in the synthesis of indole derivatives with amino- and sulfur-containing substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindole carboxylic acids are influenced by the presence of the bromine and carboxylic acid functional groups. These groups can affect the compound's solubility, reactivity, and crystalline structure. For example, the crystal structure analysis of indole-3-carboxylic acid reveals specific hydrogen bonding patterns that could also be relevant to the physical properties of this compound . The bromine atom can increase the density and molecular weight of the compound, which may influence its boiling and melting points.

Scientific Research Applications

Synthesis and Core Moiety Formation

3-Bromo-1H-indole-6-carboxylic acid is notable for its role in the synthesis of various indole derivatives. A study by Sharma et al. (2020) describes a strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting the importance of the bromo indole structure in forming the core moiety of the naturally occurring compound Herdmanine D. This methodology includes the functionalization of bromo indoles with a carboxylic acid group into amide derivatives through ultrasonic irradiation, underlining the compound's utility in the synthesis of anti-inflammatory compounds (Sharma et al., 2020).

Chemical Properties and Synthesis Techniques

The synthesis of indole derivatives featuring this compound as a precursor is a key area of research. The work by Unangst et al. (1987) explores the synthesis of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents, employing an Ullmann reaction that transforms 1H-indoles into phenylindoles. This study highlights the reactivity of indole derivatives in forming structurally diverse compounds (Unangst et al., 1987).

Huleatt et al. (2008) report on the synthesis of brominated 5,6-dimethoxyindole derivatives, demonstrating the versatility of indole compounds like this compound in forming valuable substrates for further chemical elaboration, particularly in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).

Biological and Medicinal Applications

A study by Segraves and Crews (2005) investigates brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, including compounds structurally related to this compound. These compounds exhibited antimicrobial properties, particularly against Staphylococcus epidermidis, suggesting potential medicinal applications (Segraves & Crews, 2005).

In the synthesis of novel pharmaceutical compounds, the role of this compound and related structures is significant. Sondhi et al. (2007) discuss the synthesis of indole-2-carboxylic acid derivatives possessing anti-inflammatory and analgesic activities, demonstrating the compound's relevance in the development of new therapeutic agents (Sondhi et al., 2007).

properties

IUPAC Name

3-bromo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNVEIYDUGPMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573895
Record name 3-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219508-19-7
Record name 3-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 34, Part A, indole-6-carboxylic acid (2.6 g, 16.1 mmol) and N-bromosuccinimide (2.9 g, 16.1 mmol) yielded 2.88 g (75%) of the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Yield
75%

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